Methyl 4-oxo-4-(thiazol-2-yl)butanoate Methyl 4-oxo-4-(thiazol-2-yl)butanoate
Brand Name: Vulcanchem
CAS No.: 106961-41-5
VCID: VC4582135
InChI: InChI=1S/C8H9NO3S/c1-12-7(11)3-2-6(10)8-9-4-5-13-8/h4-5H,2-3H2,1H3
SMILES: COC(=O)CCC(=O)C1=NC=CS1
Molecular Formula: C8H9NO3S
Molecular Weight: 199.22

Methyl 4-oxo-4-(thiazol-2-yl)butanoate

CAS No.: 106961-41-5

Cat. No.: VC4582135

Molecular Formula: C8H9NO3S

Molecular Weight: 199.22

* For research use only. Not for human or veterinary use.

Methyl 4-oxo-4-(thiazol-2-yl)butanoate - 106961-41-5

Specification

CAS No. 106961-41-5
Molecular Formula C8H9NO3S
Molecular Weight 199.22
IUPAC Name methyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate
Standard InChI InChI=1S/C8H9NO3S/c1-12-7(11)3-2-6(10)8-9-4-5-13-8/h4-5H,2-3H2,1H3
Standard InChI Key BBSURTUUVBVGBC-UHFFFAOYSA-N
SMILES COC(=O)CCC(=O)C1=NC=CS1

Introduction

Structural and Molecular Characteristics

Methyl 4-oxo-4-(thiazol-2-yl)butanoate belongs to the class of γ-keto esters, characterized by a ketone group at the γ-position relative to the ester moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is substituted at the 2-position of the butanoate chain. The IUPAC name for this compound is methyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate, with the SMILES notation COC(=O)C(CC=O)C1=NC=CS1 .

Key Structural Features:

  • Thiazole ring: Contributes to aromaticity and electrophilic substitution reactivity.

  • γ-Keto ester: Enables nucleophilic attacks and condensation reactions.

  • Ester group: Facilitates hydrolysis and alcoholysis transformations.

The compound’s structure has been confirmed via 1H^1\text{H} NMR, IR spectroscopy, and mass spectrometry . For instance, the ketone carbonyl typically appears near 1700 cm1^{-1} in IR spectra, while the ester carbonyl resonates around 1730 cm1^{-1} . In 1H^1\text{H} NMR, the methyl ester group shows a singlet near δ 3.7 ppm, and the thiazole protons resonate as distinct multiplet signals between δ 7.5–8.5 ppm .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of methyl 4-oxo-4-(thiazol-2-yl)butanoate involves multi-step protocols, often starting with the preparation of acylating agents followed by electrophilic aromatic substitution. A representative route includes:

  • Formation of 4-chloro-4-oxobutanoic acid chloride:

    • Succinic anhydride reacts with methanol to form methyl succinate, which is then treated with thionyl chloride to yield the acid chloride .

  • Friedel-Crafts acylation of thiazole:

    • The acid chloride undergoes electrophilic substitution with thiazole in the presence of a Lewis acid (e.g., AlCl3_3) to form the γ-keto ester .

Thiazole+ClCO(CH2)2COOCH3AlCl3Methyl 4-oxo-4-(thiazol-2-yl)butanoate\text{Thiazole} + \text{ClCO(CH}_2\text{)}_2\text{COOCH}_3 \xrightarrow{\text{AlCl}_3} \text{Methyl 4-oxo-4-(thiazol-2-yl)butanoate}

This method mirrors protocols used for thiophene derivatives but requires stricter anhydrous conditions due to thiazole’s lower reactivity .

Optimization and Challenges

  • Reaction temperature: Optimal yields are achieved at 0–5°C to minimize side reactions .

  • Solvent choice: Dichloromethane or chloroform is preferred for Friedel-Crafts acylation .

  • Purification: Liquid-liquid extraction and column chromatography are critical for isolating the product .

Physicochemical Properties

Spectral Characterization

PropertyDataTechnique
Molecular weight199.23 g/molMass spectrometry
IR νmax\nu_{\text{max}}1705 cm1^{-1} (C=O ketone)IR spectroscopy
1H^1\text{H} NMRδ 3.71 (s, 3H, OCH3_3)NMR

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .

  • Stability: Sensitive to moisture and heat; decomposes above 150°C.

Chemical Reactivity and Derivatives

Nucleophilic Reactions

The γ-keto group undergoes condensation with hydrazines or hydroxylamines to form hydrazones or oximes, respectively . For example:

Methyl 4-oxo-4-(thiazol-2-yl)butanoate+NH2NH2Hydrazone derivative\text{Methyl 4-oxo-4-(thiazol-2-yl)butanoate} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazone derivative}

Electrophilic Substitution

The thiazole ring participates in electrophilic substitutions, such as nitration or sulfonation, at the 5-position due to electron-donating effects of the sulfur atom .

Ester Hydrolysis

The methyl ester hydrolyzes in basic conditions to yield 4-oxo-4-(thiazol-2-yl)butanoic acid, a precursor for amide couplings :

Methyl ester+NaOHButanoic acid+CH3OH\text{Methyl ester} + \text{NaOH} \rightarrow \text{Butanoic acid} + \text{CH}_3\text{OH}

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